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Introduction
Ceramides are a class of bioactive sphingolipids that play crucial roles in a variety of cellular

processes, including apoptosis, cell cycle regulation, inflammation, and insulin signaling. The

biological function of ceramides is highly dependent on the length of their N-acyl chain. C14
ceramide (N-myristoyl-sphingosine) is a relatively understudied species synthesized primarily

by ceramide synthases 5 (CerS5) and 6 (CerS6). Emerging evidence suggests that C14
ceramide has distinct functions, particularly in the context of metabolic diseases, intestinal

inflammation, and cancer. This document provides an overview of the available in vivo models

to study C14 ceramide function, detailed experimental protocols, and a summary of key

quantitative findings.

In Vivo Models for Altering C14 Ceramide Levels
Two primary types of in vivo models are utilized to investigate the specific functions of C14
ceramide: genetic models and diet-induced models.

Genetic Models: Ceramide Synthase 5/6 Knockout Mice
CerS5 and CerS6 are the key enzymes responsible for the synthesis of C14 and C16

ceramides[1][2]. Therefore, knockout (KO) mouse models for Cers5 and/or Cers6 are

invaluable tools to study the consequences of reduced C14 ceramide levels.
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CerS5 Knockout (KO) Mice: These mice exhibit reduced C16:0-ceramide pools in various

tissues, including lung, spleen, muscle, liver, and white adipose tissue[3][4]. While the

primary focus of many studies on these mice has been on C16 ceramide, the substrate

specificity of CerS5 for C14-CoA makes them a relevant model for studying C14 ceramide
function[2].

CerS6 Knockout (KO) Mice:Cers6 KO mice show a significant reduction in C16:0-containing

sphingolipids. Although less emphasized in some studies, CerS6 also utilizes C14-CoA as a

substrate, and therefore these models are useful for investigating the roles of C14 ceramide.

Inactivation of CerS6 in mice leads to altered sphingolipid metabolism and some behavioral

abnormalities.

Double Knockout (CerS5/6 dKO) Mice: Generating double knockout mice for both Cers5 and

Cers6 would be the most definitive genetic model to study the combined loss of C14 and

C16 ceramide synthesis.

Diet-Induced Models: Myristate-Enriched Diet
Myristic acid (C14:0) is the fatty acid precursor for C14 ceramide. Supplementing the diet of

mice with myristate provides a direct method to increase endogenous C14 ceramide levels in

vivo.

Myristate-Enriched High-Fat Diet: Feeding mice a high-fat diet enriched with myristate has

been shown to increase C14 ceramide levels, particularly in the intestine. This model is

instrumental in studying the pathological effects of elevated C14 ceramide. A diet high in

myristate has been shown to induce endoplasmic reticulum (ER) stress in the intestinal

epithelium.

Key Functions of C14 Ceramide Investigated in In
Vivo Models
Induction of Endoplasmic Reticulum (ER) Stress and
Intestinal Inflammation
In vivo studies have demonstrated a direct link between dietary myristate, increased C14
ceramide levels in the intestine, and the induction of ER stress. This is characterized by the
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activation of the inositol-requiring enzyme 1 (IRE1α) pathway, leading to the splicing of X-box

binding protein 1 (XBP1) and the subsequent expression of pro-inflammatory cytokines like IL-

6. This suggests a role for C14 ceramide in the pathogenesis of inflammatory bowel disease.

Regulation of Metabolic Homeostasis
C14 ceramide has been implicated in the development of insulin resistance and obesity.

Insulin Resistance: Elevated levels of C14 ceramide, along with other long-chain ceramides,

are associated with the disturbance of insulin secretion. In diet-induced obese mice,

peripheral blockade of the cannabinoid-1 receptor (CB1R) led to a reduction in hepatic C14:0

ceramide levels, which was associated with improved glucose tolerance and insulin

sensitivity. This suggests that C14 ceramide may contribute to hepatic insulin resistance.

Obesity: While CerS6-deficient mice (with reduced C16 ceramide) are protected from high-

fat-diet-induced obesity, the specific contribution of C14 ceramide in this context is an active

area of research.

Role in Cancer
The role of specific ceramide species in cancer is complex and often context-dependent. While

some ceramides are pro-apoptotic, others may promote cell survival.

Apoptosis: C14 ceramide, along with C16 ceramide, can accumulate in response to certain

stressors and contribute to antiproliferative effects. In vivo studies using xenograft models

are being employed to understand the therapeutic potential of modulating C14 ceramide
levels in cancer.

Quantitative Data from In Vivo Studies

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1630621?utm_src=pdf-body
https://www.benchchem.com/product/b1630621?utm_src=pdf-body
https://www.benchchem.com/product/b1630621?utm_src=pdf-body
https://www.benchchem.com/product/b1630621?utm_src=pdf-body
https://www.benchchem.com/product/b1630621?utm_src=pdf-body
https://www.benchchem.com/product/b1630621?utm_src=pdf-body
https://www.benchchem.com/product/b1630621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model Tissue Analyte
Change vs.
Control

Reference

Myristate-

Enriched Milk

Fat-Based Diet

Intestine C14 Ceramide Increased

Myristate-

Enriched Milk

Fat-Based Diet

Intestine XBP1s mRNA Increased

Myristate-

Enriched Milk

Fat-Based Diet

Intestine IL-6 mRNA Increased

High-Fat Diet-

Induced Obese

Mice (treated

with CB1R

antagonist)

Liver C14:0 Ceramide Decreased

Cers5 KO Mice Lung C16:0 Ceramide Reduced

Cers6 KO Mice Small Intestine C16:0 Ceramide
Reduced to

~25%

Cers6 KO Mice Kidney
C16:0

Sphingomyelin

Reduced to

~35%

High-Fat Diet
Adipose Tissue

(epididymal)
C14 Ceramide

No significant

change

High-Fat Diet
Adipose Tissue

(subcutaneous)
C14 Ceramide

No significant

change

Aged Mice (vs.

young)
Skeletal Muscle C16:0 Ceramide Decreased

Experimental Protocols
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Protocol 1: Induction of Elevated C14 Ceramide via
Myristate-Enriched Diet
Objective: To increase C14 ceramide levels in vivo to study its physiological effects.

Materials:

C57BL/6J mice (male, 8 weeks old)

High-fat diet (HFD) (e.g., 60 kcal% fat)

Myristic acid (MA)

Control diet (low-fat diet or HFD without MA)

Metabolic cages for food intake monitoring

Procedure:

Acclimatize mice for one week with free access to standard chow and water.

Prepare the myristate-enriched high-fat diet. A common formulation is a high-fat diet

supplemented with 3% myristic acid by weight. The control group should receive a diet with a

similar fatty acid profile but without the myristate enrichment.

Divide mice into control and experimental groups (n=8-10 per group).

Feed the mice their respective diets for a predetermined period, typically 8-12 weeks.

Monitor body weight and food intake weekly.

At the end of the study period, euthanize the mice and collect tissues of interest (e.g.,

intestine, liver, adipose tissue) for analysis. Snap-freeze tissues in liquid nitrogen and store

at -80°C.

Protocol 2: Quantification of C14 Ceramide in Mouse
Tissue by LC-MS/MS
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Objective: To accurately measure the concentration of C14 ceramide in various tissues.

Materials:

Frozen mouse tissue (~50 mg)

Internal standards (e.g., C17:0 ceramide)

Chloroform, Methanol, Water (HPLC grade)

Homogenizer

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Lipid Extraction (Bligh-Dyer Method):

To a known weight of frozen tissue, add a solution of chloroform:methanol (1:2, v/v) and

the internal standard.

Homogenize the tissue thoroughly.

Add chloroform and water to induce phase separation.

Centrifuge to separate the layers.

Collect the lower organic phase containing the lipids.

Dry the lipid extract under a stream of nitrogen.

LC-MS/MS Analysis:

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).

Inject the sample into the LC-MS/MS system.

Separate the ceramide species using a C18 reverse-phase column with a suitable

gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid).
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Detect and quantify C14 ceramide using multiple reaction monitoring (MRM) in positive

ion mode. The transition for C14 ceramide (d18:1/14:0) is typically m/z 510.5 → 264.4.

Calculate the concentration of C14 ceramide by comparing its peak area to that of the

internal standard and normalizing to the initial tissue weight.

Protocol 3: Analysis of ER Stress Markers in Intestinal
Tissue
Objective: To assess the activation of the ER stress pathway in response to elevated C14
ceramide.

Materials:

Frozen intestinal tissue

RNA extraction kit

cDNA synthesis kit

Primers for qPCR (XBP1s, XBP1u, IL-6, CHOP, and a housekeeping gene like GAPDH)

qPCR master mix and instrument

Protein extraction buffer

Antibodies for Western blotting (p-IRE1α, IRE1α, XBP1s, CHOP, and a loading control like β-

actin)

Procedure:

Analysis of XBP1 Splicing (qPCR):

Extract total RNA from the intestinal tissue.

Synthesize cDNA from the RNA.
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Perform qPCR using primers that specifically amplify the spliced (XBP1s) and unspliced

(XBP1u) forms of XBP1 mRNA. The ratio of XBP1s to XBP1u is an indicator of IRE1α

activation.

Analysis of Pro-inflammatory Cytokine Expression (qPCR):

Using the same cDNA, perform qPCR for IL-6 and other relevant cytokines.

Analysis of ER Stress and Apoptosis Proteins (Western Blot):

Extract total protein from the intestinal tissue.

Separate the proteins by SDS-PAGE and transfer to a membrane.

Probe the membrane with primary antibodies against p-IRE1α, total IRE1α, XBP1s, and

CHOP.

Use appropriate secondary antibodies and a detection system to visualize the protein

bands.

Quantify band intensities and normalize to a loading control. An increase in the p-

IRE1α/IRE1α ratio and the expression of XBP1s and CHOP indicates ER stress.

Signaling Pathways and Experimental Workflows
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Caption: C14 Ceramide-Induced ER Stress and Inflammatory Signaling Pathway.
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Caption: General Experimental Workflow for Studying C14 Ceramide Function In Vivo.
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Conclusion
The study of C14 ceramide in vivo is a rapidly evolving field with significant implications for

understanding and treating a range of diseases. The use of genetic and diet-induced mouse

models, coupled with advanced analytical techniques, is providing unprecedented insights into

the specific functions of this bioactive lipid. The protocols and information provided herein serve

as a guide for researchers to design and execute robust in vivo studies to further elucidate the

role of C14 ceramide in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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